5-Chloro-2-(1,1-difluoroethyl)pyridine
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Overview
Description
5-Chloro-2-(1,1-difluoroethyl)pyridine is a chemical compound with the molecular formula C7H6ClF2N and a molecular weight of 177.58 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group at the 5-position and a difluoroethyl group at the 2-position
Preparation Methods
The synthesis of 5-Chloro-2-(1,1-difluoroethyl)pyridine typically involves the reaction of 2-chloro-5-nitropyridine with 1,1-difluoroethane in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and pressures to facilitate the substitution reaction. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
5-Chloro-2-(1,1-difluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Scientific Research Applications
5-Chloro-2-(1,1-difluoroethyl)pyridine has found applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1,1-difluoroethyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-(1,1-difluoroethyl)pyridine include:
2-Chloro-4-(1,1-difluoroethyl)pyridine: This compound has a similar structure but with the chloro and difluoroethyl groups at different positions.
5-Chloro-2-(1,1-difluoroethyl)benzene: A benzene analog with similar substituents but a different aromatic ring. The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which can influence its reactivity and applications.
Properties
IUPAC Name |
5-chloro-2-(1,1-difluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N/c1-7(9,10)6-3-2-5(8)4-11-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGUEJHHBPAHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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